Ethyl 4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride
Description
Ethyl 4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate hydrochloride is a heterocyclic compound featuring a partially hydrogenated triazolopyrimidine core with an ethyl carboxylate ester and a hydrochloride salt. Its synthesis often involves multicomponent reactions (MCRs) or catalytic cyclization strategies, as seen in analogous triazolopyrimidine derivatives . The hydrochloride salt enhances solubility and stability, making it advantageous for formulation in biological studies .
Properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2.ClH/c1-2-14-7(13)6-3-9-8-10-5-11-12(8)4-6;/h5-6H,2-4H2,1H3,(H,9,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOAMUNYZMSNFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNC2=NC=NN2C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Ethyl 4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate; hydrochloride has demonstrated significant biological activities. Research indicates that it may:
- Inhibit Apoptosis : It has been shown to inhibit pathways associated with endoplasmic reticulum stress and apoptosis, suggesting a potential role in cancer therapy.
- Modulate Inflammatory Pathways : The compound affects the NF-kB inflammatory pathway, indicating potential applications in treating inflammatory diseases such as arthritis and neurodegenerative conditions .
Medicinal Chemistry Applications
The compound serves as a valuable building block in medicinal chemistry. Its unique structural properties allow for the synthesis of various derivatives that can exhibit enhanced biological activities. Notable applications include:
- Anticancer Agents : Derivatives of this compound have been explored for their ability to inhibit tumor growth and metastasis.
- Antimicrobial Properties : Some studies suggest that modifications of this compound can lead to effective antimicrobial agents against resistant strains of bacteria.
- Neuroprotective Effects : The ability to modulate neuroinflammatory responses positions this compound as a candidate for neuroprotective drug development.
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of derivatives synthesized from Ethyl 4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate; hydrochloride. Results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines while displaying low toxicity to normal cells .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of this compound. It was found to significantly reduce inflammatory markers in vitro and in vivo models of inflammation. The mechanism was linked to the inhibition of NF-kB signaling pathways .
Mechanism of Action
The mechanism by which Ethyl 4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : Electron-withdrawing groups (e.g., carboxylate esters, halogens) and electron-donating groups (e.g., hydroxyl, methoxy) modulate solubility, reactivity, and bioactivity .
- Salt Formation : The hydrochloride salt improves aqueous solubility, a critical factor in bioavailability compared to neutral esters like Ethyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate .
Physical and Chemical Properties
*Data inferred from structurally similar hydrochloride salts .
Biological Activity
Ethyl 4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate; hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.
- Molecular Formula : C₈H₁₂N₄O₂
- Molecular Weight : 196.21 g/mol
- IUPAC Name : Ethyl 4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate; hydrochloride
This compound features a unique structure that includes a triazole and pyrimidine moiety. The presence of the ethyl ester group may influence its reactivity and biological activity.
Synthesis
The synthesis of Ethyl 4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic synthesis techniques. Common methods include:
- Biginelli-like Reactions : Utilizing aldehydes and β-dicarbonyl compounds.
- Cyclization Reactions : Involving 3-alkylthio-5-amino-1,2,4-triazoles.
These methods allow for the efficient production of the compound while enabling modifications to enhance yield and purity .
Antimicrobial Activity
Research indicates that Ethyl 4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exhibits promising antimicrobial properties. It has been studied for its activity against various bacterial strains including Enterococcus faecium, which is notable due to the increasing frequency of infections caused by this bacterium in clinical settings .
Anti-inflammatory Properties
Preliminary studies suggest that this compound may also possess anti-inflammatory effects. The triazole ring is known for its diverse pharmacological effects and may play a significant role in mediating these activities .
Interaction with Biological Targets
Interaction studies have focused on the binding affinity of Ethyl 4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate to various biological targets. Initial data indicate potential interactions with specific enzymes or receptors relevant to disease pathways. Further research is necessary to elucidate these interactions fully and determine their therapeutic implications .
Study on Antibacterial Activity
A study conducted on a series of 1,2,4-triazolo[1,5-a]pyrimidines revealed that certain derivatives exhibited good narrow-spectrum antibacterial activity against E. faecium. This highlights the potential of Ethyl 4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate as a candidate for further development in treating resistant bacterial infections .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications to the triazole and pyrimidine moieties can significantly affect biological activity. For instance:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | Tetrahydro structure with ethyl ester | Antimicrobial and anti-inflammatory |
| Other Triazolo Derivatives | Varying substitutions | Different antibacterial profiles |
This table summarizes how structural variations can influence the compound's efficacy against specific pathogens .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate hydrochloride, and how do reaction conditions influence yield?
- Methodology :
- A one-pot three-component reaction using 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate in ethanol with APTS (3-aminopropyltriethoxysilane) as a catalyst achieves moderate yields (60–75%) .
- Alternative protocols employ DMF as a solvent with potassium carbonate, enabling cyclization at elevated temperatures (e.g., 8 hours at 80°C), yielding 76% purity after column chromatography .
- Key variables include solvent polarity (ethanol vs. DMF), catalyst choice (APTS vs. base), and reaction time. Ethanol/APTS favors simplicity, while DMF/K₂CO₃ enhances scalability .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using DMSO-d₆ or CDCl₃ to confirm substituent positions, focusing on triazole (δ 8.0–9.0 ppm) and ester carbonyl (δ 165–170 ppm) signals .
- X-ray crystallography : Refine structures using SHELX software (e.g., SHELXL for small-molecule refinement) to determine bond lengths (e.g., C–N: 1.32–1.38 Å) and angles (e.g., triazole ring: 106–109°). Weak C–H⋯O interactions may stabilize crystal packing .
- Microanalysis : Validate elemental composition (C, H, N) with deviations <0.4% .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Substitution patterns : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the phenyl ring to improve binding to targets like cannabinoid receptors (e.g., CB2 inverse agonism with IC₅₀ < 100 nM) .
- Ester vs. amide modifications : Replace the ethyl ester with carboxamide to modulate solubility and membrane permeability, as seen in analogues with antitumor activity .
- Crystallographic data : Correlate dihedral angles (e.g., 55.6° between triazole and carboxylate groups) with conformational flexibility and receptor docking .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against enzymes (e.g., α-glucosidase for antidiabetic studies). Prioritize compounds with docking scores < −7.0 kcal/mol and hydrogen bonds to catalytic residues .
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity, especially for electrophilic substituents like trifluoromethyl .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify persistent interactions .
Q. How should researchers resolve discrepancies in reported synthesis protocols or biological data?
- Methodology :
- Comparative analysis : Replicate methods from conflicting studies (e.g., APTS vs. K₂CO₃ catalysis) under controlled conditions, monitoring yield, purity (HPLC), and byproduct formation .
- Data triangulation : Cross-validate bioactivity claims using orthogonal assays (e.g., in vitro enzyme inhibition + cell-based cytotoxicity). For example, antifungal activity reported in triazolopyrimidines should be confirmed via MIC assays against Candida spp. .
- Crystallographic validation : Re-refine deposited CIF files (e.g., CCDC entries) to check for overlooked disorder or misassigned positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
